Diethoxysilane

Descripción

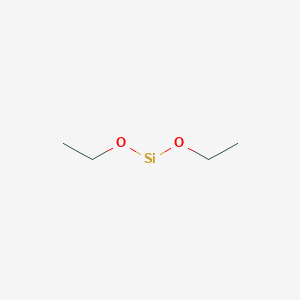

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

18165-68-9 |

|---|---|

Fórmula molecular |

C4H12O2Si |

Peso molecular |

120.22 g/mol |

Nombre IUPAC |

diethoxysilane |

InChI |

InChI=1S/C4H12O2Si/c1-3-5-7-6-4-2/h3-4,7H2,1-2H3 |

Clave InChI |

ZXPDYFSTVHQQOI-UHFFFAOYSA-N |

SMILES |

CCO[Si]OCC |

SMILES canónico |

CCO[SiH2]OCC |

Origen del producto |

United States |

Foundational & Exploratory

Diethoxysilane: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxysilane (DES) is an organosilicon compound with the chemical formula C₄H₁₂O₂Si. It belongs to the family of alkoxysilanes, which are characterized by the presence of one or more alkoxy groups (-OR) attached to a silicon atom. What makes this compound particularly significant is its bifunctional nature; it possesses two hydrolyzable ethoxy groups and two reactive silicon-hydride (Si-H) bonds.[1] This dual functionality allows it to participate in two distinct types of chemical reactions: hydrolysis and condensation via the ethoxy groups, and reduction or hydrosilylation reactions via the Si-H bonds.[1] This versatility makes this compound a valuable reagent and precursor in a wide range of applications, from the synthesis of advanced materials to its use as a selective reducing agent in organic chemistry.

Chemical Structure

The this compound molecule consists of a central silicon atom covalently bonded to two ethoxy groups (-OCH₂CH₃) and two hydrogen atoms. The silicon atom is sp³-hybridized, resulting in a tetrahedral geometry. The presence of both Si-O and Si-H bonds gives the molecule its unique reactivity. The Si-H bond is weakly polarized, with the hydrogen atom being slightly hydridic, which is the basis for its reducing properties. The ethoxy groups are susceptible to hydrolysis, especially in the presence of acid or base catalysts, which initiates the formation of siloxane polymers.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its safe handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂O₂Si | [1][2][3] |

| Molecular Weight | 120.22 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 91.2°C at 760 mmHg | [1][2] |

| Flash Point | 9°C | [1][2] |

| Vapor Pressure | 61.6 mmHg at 25°C | [1][2] |

| CAS Number | 18165-68-9 | [1][2] |

| Density | Not available in cited literature | [2][4] |

| Refractive Index | Not available in cited literature | [2] |

Chemical Reactivity and Key Reactions

This compound's bifunctionality is the cornerstone of its chemical reactivity. The ethoxy groups provide a pathway for building silicon-oxygen networks, while the silicon-hydride bonds offer opportunities for reduction and addition reactions.

Hydrolysis and Condensation

The hydrolysis of the ethoxy groups in this compound is a critical first step in processes like sol-gel synthesis and surface modification. This reaction is typically catalyzed by either an acid or a base.[1]

-

Under acidic conditions , the hydrolysis is initiated by the protonation of an alkoxy group, making it a better leaving group. The subsequent condensation of the resulting silanol (Si-OH) groups tends to form less branched, more linear, or randomly branched polymer chains.[1]

-

Under basic conditions , the mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom. The condensation of silanolates (SiO⁻) in basic media often leads to more highly branched and cross-linked structures.[1]

The overall process can be represented by a two-step reaction:

-

Hydrolysis: (C₂H₅O)₂SiH₂ + 2H₂O → (HO)₂SiH₂ + 2C₂H₅OH

-

Condensation: n(HO)₂SiH₂ → [-Si(H)₂-O-]n + nH₂O

Caption: The hydrolysis and condensation pathway of this compound.

Use as a Reducing Agent

The presence of Si-H bonds allows this compound to function as a mild and selective reducing agent in organic synthesis.[1] It can be used for the reduction of various functional groups, often in the presence of a Lewis acid or other activators. This makes it a valuable alternative to metal-based hydrides like lithium aluminum hydride or sodium borohydride, especially when higher selectivity is required.

Hydrosilylation

Hydrosilylation is a reaction where the Si-H bond adds across a carbon-carbon double or triple bond. This reaction is a powerful tool for forming carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds and for crosslinking polymers. The reaction typically requires a transition metal catalyst, most commonly based on platinum.

Experimental Protocols

While specific experimental conditions can vary based on the substrate and desired outcome, the following sections provide an overview of the methodologies for key reactions involving this compound.

General Protocol for Acid-Catalyzed Hydrolysis

-

Setup: A reaction vessel equipped with a magnetic stirrer and a means to monitor the reaction (e.g., by spectroscopy) is charged with this compound and a suitable solvent (e.g., an alcohol or tetrahydrofuran).

-

Catalyst Addition: A controlled amount of an acidic catalyst (e.g., hydrochloric acid or acetic acid) dissolved in water is added to the silane solution. The water-to-silane molar ratio is a critical parameter that influences the reaction kinetics.[1]

-

Reaction: The mixture is stirred at a controlled temperature. The progress of the hydrolysis and subsequent condensation can be monitored by techniques such as FT-IR spectroscopy (observing the disappearance of Si-H and Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds) or NMR spectroscopy.

-

Work-up: Once the desired degree of condensation is achieved, the catalyst can be neutralized, and the resulting polymer can be isolated by removal of the solvent and by-products.

General Protocol for Reduction of a Carbonyl Compound

-

Setup: In an inert atmosphere (e.g., under nitrogen or argon), a flask is charged with the carbonyl compound (e.g., an ester or a ketone) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Lewis Acid Addition: A Lewis acid catalyst (e.g., boron trifluoride etherate or indium(III) bromide) is added to the solution.

-

Silane Addition: this compound is added to the mixture, often dropwise, at a controlled temperature (which can range from room temperature to elevated temperatures depending on the substrate's reactivity).

-

Reaction and Quenching: The reaction is stirred until completion, as monitored by techniques like TLC or GC-MS. The reaction is then carefully quenched, typically with an aqueous solution, to hydrolyze any remaining silane and silyl ether intermediates.

-

Isolation: The product is isolated through standard organic chemistry work-up procedures, such as extraction and chromatography.

Caption: A generalized experimental workflow for the reduction of a carbonyl compound.

Applications

The unique chemistry of this compound lends itself to several high-value applications:

-

Precursor for Silicon Dioxide (SiO₂) Films: In the microelectronics industry, this compound is used as a precursor in chemical vapor deposition (CVD) processes to grow high-purity silicon dioxide films, which are essential as insulators and dielectric layers.[1]

-

Crosslinking Agent: It is used to crosslink silicone polymers, which enhances the mechanical strength, thermal stability, and chemical resistance of materials like silicone rubbers and resins.[2]

-

Surface Modification: this compound can be used to modify the surfaces of glass and metals, improving properties such as adhesion and corrosion resistance.[2]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also sensitive to moisture and can react with water, potentially violently.[2] Therefore, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. When handling, appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used. All work should be conducted in a well-ventilated fume hood.

References

Synthesis of High-Purity Diethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxysilane ((C₂H₅O)₂SiH₂) is a valuable organosilicon compound with a growing range of applications in materials science, organic synthesis, and pharmaceuticals. Its utility is often predicated on its purity, as contaminants can significantly impact reaction outcomes, material properties, and biological activity. This technical guide provides an in-depth overview of the synthesis and purification of high-purity this compound, intended to equip researchers and professionals with the necessary knowledge to produce this critical reagent. The guide details common synthetic routes, purification methodologies, and analytical techniques for purity assessment.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary approaches: the reaction of a chlorosilane precursor with ethanol and the direct synthesis from elemental silicon and ethanol. The former is a more traditional and widely adaptable laboratory method, while the latter represents a more modern, chlorine-free "green" chemistry approach.

Synthesis from Dichlorosilane and Ethanol (Analogous Method)

Reaction:

SiH₂Cl₂ + 2 C₂H₅OH → (C₂H₅O)₂SiH₂ + 2 HCl

Experimental Protocol:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubber to neutralize the hydrogen chloride (HCl) gas byproduct. The entire apparatus should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorosilane.

-

Reagents:

-

Dichlorosilane (SiH₂Cl₂)

-

Anhydrous Ethanol (C₂H₅OH)

-

An inert, high-boiling point solvent (e.g., toluene or hexane) can be used to moderate the reaction.

-

A tertiary amine (e.g., triethylamine) or another acid scavenger can be used to neutralize the HCl in situ, which can improve yields by preventing acid-catalyzed side reactions.

-

-

Procedure: a. The reaction flask is charged with a solution of anhydrous ethanol in the chosen inert solvent. If an acid scavenger is used, it is also added at this stage. b. The flask is cooled in an ice bath to control the exothermic reaction. c. Dichlorosilane is added dropwise from the dropping funnel to the stirred ethanol solution at a rate that maintains the reaction temperature below 10°C. d. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. e. If an amine scavenger is used, the resulting amine hydrochloride salt will precipitate and can be removed by filtration. f. The crude this compound solution is then subjected to purification.

Direct Synthesis from Silicon and Ethanol

The direct synthesis method offers a more environmentally friendly route to alkoxysilanes by avoiding the use of chlorosilanes and the production of corrosive HCl gas.[1] This process typically involves the reaction of elemental silicon with ethanol at elevated temperatures in the presence of a catalyst.

Reaction:

Si + 2 C₂H₅OH --(Catalyst)--> (C₂H₅O)₂SiH₂ + H₂

Experimental Protocol:

-

Reaction Setup: A high-temperature reactor, such as a stirred autoclave or a fixed-bed reactor, is required. The system must be able to handle flammable hydrogen gas produced as a byproduct.

-

Reagents:

-

Metallurgical grade silicon powder

-

Anhydrous Ethanol

-

Copper-based catalyst (e.g., copper(II) chloride or copper alkoxides)

-

-

Procedure: a. The reactor is charged with silicon powder and the copper catalyst. b. The reactor is sealed, purged with an inert gas, and then heated to the reaction temperature, typically in the range of 250-300°C. c. Anhydrous ethanol is then fed into the reactor. The reaction is carried out under controlled pressure. d. The product stream, containing this compound, unreacted ethanol, and other silane byproducts, is passed through a condenser to collect the liquid products. e. The crude product is then purified.

Purification of this compound

High-purity this compound is most commonly obtained through fractional distillation. This technique separates compounds based on differences in their boiling points. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column.

Experimental Protocol: Fractional Distillation

-

Apparatus:

-

A distillation flask

-

A fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations)

-

A distillation head with a thermometer

-

A condenser

-

A receiving flask

-

A heating mantle with a stirrer

-

-

Procedure: a. The crude this compound is charged into the distillation flask along with a few boiling chips to ensure smooth boiling. b. The apparatus is assembled, ensuring all joints are well-sealed. For moisture-sensitive compounds like this compound, the distillation should be performed under an inert atmosphere. c. The heating mantle is turned on, and the temperature is gradually increased. d. The mixture will begin to boil, and the vapor will rise through the fractionating column. e. The temperature at the distillation head should be monitored closely. The first fraction to distill will be the most volatile components (e.g., residual solvent and low-boiling impurities). f. Once the temperature stabilizes at the boiling point of this compound (approximately 114°C at atmospheric pressure), the receiving flask is changed to collect the pure product. g. The distillation is stopped before the distillation flask runs dry to prevent the concentration of potentially unstable residues.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound via the analogous chlorosilane method. This data is for illustrative purposes to guide researchers in evaluating their own results.

| Parameter | Value |

| Starting Materials | |

| Dichlorosilane | 1.0 mol |

| Anhydrous Ethanol | 2.2 mol |

| Triethylamine | 2.1 mol |

| Toluene (solvent) | 500 mL |

| Reaction Conditions | |

| Reaction Temperature | 0-10°C |

| Reaction Time | 4 hours |

| Product Yield | |

| Crude Yield | 85% |

| Purified Yield (after distillation) | 75% |

| Purity (by GC-MS) | |

| Purity of Crude Product | ~90% |

| Purity of Final Product | >99.5% |

Visualization of Processes

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Reaction Pathway for Synthesis from Dichlorosilane

References

An In-depth Technical Guide to the Reaction Mechanism of Diethoxysilane with Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxysilane and its derivatives are pivotal compounds in the synthesis of silicon-based materials, finding extensive applications in fields ranging from materials science to drug delivery systems. Their reaction with water, a fundamental process involving hydrolysis and condensation, is the cornerstone of sol-gel chemistry, enabling the formation of polysiloxane networks with tunable properties. This technical guide provides a comprehensive examination of the reaction mechanism of this compound with water, with a particular focus on diethoxydimethylsilane (DEDMS) as a well-studied model. It delves into the core reaction pathways, kinetics, experimental methodologies for their study, and the factors influencing the overall process.

Core Reaction Mechanism: A Two-Step Process

The reaction of this compound with water is a two-stage process consisting of hydrolysis followed by condensation.

-

Hydrolysis: In the initial step, the ethoxy groups (-OEt) on the silicon atom are sequentially replaced by hydroxyl groups (-OH) through a nucleophilic substitution reaction with water. This reaction produces ethanol as a byproduct. For this compound, this proceeds in two steps:

-

First Hydrolysis: R₂Si(OEt)₂ + H₂O ⇌ R₂Si(OEt)(OH) + EtOH

-

Second Hydrolysis: R₂Si(OEt)(OH) + H₂O ⇌ R₂Si(OH)₂ + EtOH

-

-

Condensation: The newly formed silanol groups (Si-OH) are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si). This process can occur through two primary pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH

-

These condensation reactions lead to the formation of linear chains, cyclic oligomers, and ultimately a cross-linked three-dimensional network, the hallmark of the sol-gel process.

Reaction Kinetics and Influencing Factors

The rates of both hydrolysis and condensation are highly sensitive to several experimental parameters:

-

pH (Catalyst): The reaction is significantly accelerated by the presence of either an acid or a base catalyst.

-

Acid Catalysis: Under acidic conditions, an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate generally increases as the pH decreases from 7.

-

Base Catalysis: In basic media, the hydroxide ion is a more potent nucleophile than water, directly attacking the silicon atom. The rate of hydrolysis increases as the pH rises from 7.

-

-

Water-to-Silane Ratio (r): The stoichiometry of the hydrolysis reaction dictates the amount of water required. For a difunctional silane like this compound, a molar ratio (r) of 2 is theoretically needed for complete hydrolysis. The concentration of water can influence the reaction order.

-

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing the reaction kinetics.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.

-

Steric and Inductive Effects: The nature of the non-hydrolyzable organic groups (R in R₂Si(OEt)₂) attached to the silicon atom can influence reaction rates through steric hindrance and electronic effects.

Quantitative Data Summary

The following tables summarize key quantitative data for the hydrolysis and condensation of diethoxysilanes and related compounds.

| Compound | Condition | Parameter | Value | Reference |

| Diethoxydimethylsilane (DEDMS) | Acidic (pH 2-5) | Hydrolysis Rate Constant (k) | 0 - 0.6 M⁻¹ min⁻¹ | |

| Methyltriethoxysilane (MTES) | pH 3.134 | Activation Energy (Ea) | 57.61 kJ/mol | |

| Methyltriethoxysilane (MTES) | pH 3.83 | Activation Energy (Ea) | 97.84 kJ/mol | |

| Tetraethoxysilane (TEOS) | pH 3.134 | Activation Energy (Ea) | 31.52 kJ/mol |

Table 1: Hydrolysis Kinetic Data for Diethoxysilanes and Related Compounds.

Experimental Protocols

The study of this compound reaction mechanisms heavily relies on spectroscopic techniques to monitor the evolution of different silicon species over time. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is the most powerful tool for this purpose.

Experimental Protocol: ²⁹Si NMR Monitoring of Diethoxydimethylsilane (DEDMS) Hydrolysis

1. Materials and Reagents:

-

Diethoxydimethylsilane (DEDMS)

-

Deionized Water (H₂O)

-

Ethanol (EtOH) (as a co-solvent to ensure miscibility)

-

Acid or Base Catalyst (e.g., HCl or NH₄OH)

-

Deuterated solvent for NMR lock (e.g., D₂O or deuterated ethanol)

-

NMR tubes

2. Sample Preparation:

-

In a typical experiment, a stock solution of DEDMS in the chosen co-solvent is prepared.

-

A separate solution of water and the catalyst in the same co-solvent is also prepared.

-

The reaction is initiated by mixing the two solutions in a controlled manner, often directly in the NMR tube, to achieve the desired final concentrations and water-to-silane ratio. The final volume is typically around 0.6-0.7 mL for a standard 5 mm NMR tube.

-

A small amount of deuterated solvent is added to provide a lock signal for the NMR spectrometer.

3. NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is used.

-

Nucleus: ²⁹Si is observed. Due to its low natural abundance (4.7%) and negative gyromagnetic ratio, signal acquisition can be time-consuming.

-

Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is often sufficient. To enhance signal intensity and shorten acquisition times, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed, especially for quantitative analysis.

-

Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the silicon nuclei) is crucial for quantitative measurements to ensure full relaxation of the nuclei between scans. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ values but may also influence the reaction kinetics.

-

Number of Scans (ns): A large number of scans is typically required to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: A series of ²⁹Si NMR spectra are recorded at different time intervals to monitor the disappearance of the DEDMS signal and the appearance of signals corresponding to the hydrolysis intermediates (e.g., (CH₃)₂Si(OEt)(OH)) and condensation products (linear and cyclic siloxanes).

4. Data Analysis:

-

The different silicon species are identified based on their characteristic chemical shifts in the ²⁹Si NMR spectrum.

-

The concentration of each species at a given time is determined by integrating the corresponding NMR signal.

-

This time-course data is then used to determine the reaction rates, rate constants, and reaction orders.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying the this compound-water reaction.

Caption: Reaction pathway of this compound hydrolysis and condensation.

Caption: Experimental workflow for studying this compound reaction kinetics.

Conclusion

The reaction of this compound with water is a complex yet controllable process that forms the basis for the synthesis of a wide array of polysiloxane materials. A thorough understanding of the underlying hydrolysis and condensation mechanisms, as well as the factors that govern their kinetics, is essential for tailoring the properties of the final products. This guide has provided a detailed overview of the core reaction principles, a summary of available quantitative data, and a practical experimental protocol for researchers in the field. The continued investigation of these reactions, aided by advanced analytical techniques and computational modeling, will undoubtedly lead to the development of novel materials with enhanced functionalities for diverse scientific and technological applications.

An In-depth Technical Guide to the Hydrolysis and Condensation of Diethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of diethoxysilane (DEOS). Intended for researchers, scientists, and professionals in drug development, this document details the reaction mechanisms, kinetics, influencing factors, and analytical methodologies pertinent to the sol-gel processing of this versatile silicon alkoxide. The information presented herein is critical for the controlled synthesis of silica-based materials for a range of applications, including advanced drug delivery systems.

Core Concepts: Hydrolysis and Condensation of this compound

The transformation of this compound into a polysiloxane network is a two-step process involving hydrolysis and condensation.[1]

Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) of this compound are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be catalyzed by either an acid or a base.[2]

Condensation: Subsequently, the resulting silanol intermediates react with each other or with partially hydrolyzed DEOS molecules to form siloxane bonds (Si-O-Si), releasing water or ethanol as a byproduct. This polymerization process leads to the formation of larger oligomers and eventually a cross-linked gel network.[3]

The overall reactions can be summarized as follows:

-

Hydrolysis: SiH₂(OC₂H₅)₂ + 2H₂O ⇌ SiH₂(OH)₂ + 2C₂H₅OH

-

Condensation (Water producing): 2SiH₂(OH)₂ ⇌ (HO)H₂Si-O-SiH₂(OH) + H₂O

-

Condensation (Alcohol producing): SiH₂(OH)₂ + SiH₂(OC₂H₅)₂ ⇌ (HO)H₂Si-O-SiH₂(OC₂H₅) + C₂H₅OH

Reaction Mechanisms

The mechanisms of hydrolysis and condensation are highly dependent on the pH of the reaction medium.

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of an ethoxy group, making it a better leaving group (ethanol).[3] This is followed by a nucleophilic attack on the silicon atom by a water molecule.[4] The condensation reaction in an acidic environment typically results in more linear or randomly branched polymers.[3]

Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.

Base-Catalyzed Mechanism

In a basic medium, the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[3] The condensation in alkaline conditions tends to produce more highly branched and cross-linked structures.[3]

The following diagram illustrates the base-catalyzed condensation pathway.

Quantitative Data and Influencing Factors

The rates of hydrolysis and condensation of this compound are influenced by several factors, including pH, water-to-silane ratio, catalyst type, solvent, and temperature. While specific kinetic data for this compound is limited in the literature, data for the structurally similar dimethylthis compound (DMDEOS) provides valuable insights.

| Parameter | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Reference |

| pH | Acidic (pH < 7) | Increases with decreasing pH | Generally slower than hydrolysis | [2] |

| Basic (pH > 7) | Increases with increasing pH | Generally faster than under acidic conditions | [2] | |

| Water/Silane Ratio (R) | Low R | Rate limiting | Favors formation of smaller oligomers | [5] |

| High R | Accelerates hydrolysis | Promotes formation of more cross-linked structures | [5] | |

| Catalyst | HCl | Strong acceleration | Moderate acceleration | [6] |

| NH₄OH | Strong acceleration | Strong acceleration, leads to more branched structures | [6] | |

| Solvent | Protic (e.g., ethanol) | Can participate in esterification, slowing net hydrolysis | Can influence particle size and morphology | [5] |

| Aprotic (e.g., THF) | Generally slower hydrolysis compared to protic solvents | - | [7] | |

| Temperature | Increase | Increases both hydrolysis and condensation rates | Increases both hydrolysis and condensation rates | [6] |

Note: The kinetic data for this compound is not widely available. The information in this table is based on general trends for alkoxysilanes and data for structurally similar compounds like dimethylthis compound.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of silica gels from this compound. These should be adapted based on specific research requirements.

Sol-Gel Synthesis of Silica Gel from this compound

This protocol describes a general procedure for the preparation of a silica gel from this compound via a sol-gel process.

Materials:

-

This compound (DEOS)

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Acid catalyst (e.g., 0.1 M HCl) or base catalyst (e.g., 0.1 M NH₄OH)

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

In the reaction vessel, combine this compound and ethanol in the desired molar ratio.

-

While stirring, add the deionized water to the DEOS/ethanol mixture. The water-to-silane ratio is a critical parameter that will influence the final properties of the gel.

-

Add the acid or base catalyst dropwise to the stirring solution to initiate hydrolysis.

-

Continue stirring the solution at a constant temperature. The time required for gelation will vary depending on the reaction conditions (pH, temperature, concentrations).

-

Once the solution forms a gel (i.e., it no longer flows when the vessel is tilted), the gel should be aged for a period of time (typically 24-72 hours) at a constant temperature. During aging, the condensation reactions continue, strengthening the silica network.[8]

-

After aging, the gel can be dried to remove the solvent. This can be done at ambient pressure, which will result in a xerogel, or under supercritical conditions to produce an aerogel.[8]

The workflow for a typical sol-gel synthesis is illustrated below.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is a powerful technique to monitor the hydrolysis and condensation of this compound by observing the changes in the chemical environment of the silicon atoms.

Sample Preparation:

-

Prepare the reaction mixture as described in the sol-gel synthesis protocol in a deuterated solvent (e.g., D₂O, ethanol-d₆) to provide an NMR lock signal.

-

Transfer the reacting solution to an NMR tube at various time points.

-

Quench the reaction if necessary by rapid cooling or by adding a suitable inhibitor.

NMR Acquisition:

-

Acquire ²⁹Si NMR spectra at regular intervals to track the disappearance of the DEOS monomer and the appearance of hydrolyzed intermediates and condensed species.

-

Inverse-gated decoupling should be used to suppress the negative Nuclear Overhauser Effect (NOE) for more accurate quantification.[9]

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to follow the condensation process by monitoring the formation of Si-O-Si bonds.

Sample Preparation:

-

For in-situ monitoring, an Attenuated Total Reflectance (ATR) probe can be immersed in the reacting solution.[10]

-

Alternatively, samples can be withdrawn at different times, cast as a thin film on an IR-transparent substrate (e.g., a silicon wafer), and dried before analysis.

FTIR Analysis:

-

Monitor the decrease in the intensity of the Si-OH stretching band (around 3200-3700 cm⁻¹) and the increase in the intensity of the Si-O-Si asymmetric stretching band (around 1000-1200 cm⁻¹).[11]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify the volatile species in the reaction mixture, including the unreacted DEOS, ethanol, and small oligomers.

Sample Preparation:

-

At various time points, withdraw an aliquot of the reaction mixture.

-

To analyze the non-volatile silanol intermediates, derivatization is necessary to make them volatile. A common method is silylation, where the hydroxyl groups are reacted with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl ethers.

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

The separation of the components on the GC column and their subsequent detection by the mass spectrometer will allow for the identification and quantification of the various species present at different stages of the reaction.

Applications in Drug Development

The controlled hydrolysis and condensation of this compound are fundamental to the synthesis of silica-based materials with tailored properties for drug delivery applications. By carefully controlling the reaction parameters, it is possible to produce silica nanoparticles with specific particle sizes, pore structures, and surface functionalities. These materials can be used to encapsulate therapeutic agents, providing protection from degradation and enabling controlled release. The biocompatibility and tunable properties of silica derived from DEOS make it an attractive platform for the development of next-generation drug delivery systems.

References

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. Polycondensation of Diethoxydimethylsilane in Active Medium [ouci.dntb.gov.ua]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20050130309A1 - Detection of silanol groups on a surface - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. kinetics-of-the-hydrolysis-and-condensation-of-organofunctional-alkoxysilanes-a-review - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. azonano.com [azonano.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Diethoxysilane Disproportionation: A Technical Guide to Reaction Pathways and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxysilane ((C₂H₅O)₂SiH₂) is a reactive organosilicon compound with applications in materials science and as a precursor in chemical synthesis. One of its key reactions is disproportionation, a process where it rearranges into other silane species. This technical guide provides an in-depth exploration of the reaction pathways of this compound disproportionation, including the catalysts, mechanisms, and expected products. It also outlines detailed experimental protocols for conducting and analyzing this reaction, with a strong emphasis on safety and the handling of air-sensitive and pyrophoric materials. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide draws upon established principles and data from closely related alkoxysilane reactions to provide a comprehensive and practical resource.

Introduction

The disproportionation of alkoxysilanes is a fundamental reaction in silicon chemistry, enabling the synthesis of various silicon-containing compounds, including silane (SiH₄), a key precursor for high-purity silicon in the semiconductor industry. This compound, with its two ethoxy groups and two hydride ligands, represents an important substrate for studying the mechanisms of these redistribution reactions. This guide will focus on the core aspects of this compound disproportionation, providing researchers with the necessary theoretical background and practical knowledge to safely and effectively work with this reaction.

Reaction Pathways and Mechanisms

The disproportionation of this compound is a thermodynamically driven process that leads to a mixture of silanes with varying numbers of ethoxy and hydride substituents. The primary reaction pathway involves the redistribution of these ligands to form silane, monoethoxysilane, triethoxysilane, and tetraethoxysilane.

The overall disproportionation can be represented by the following series of equilibrium reactions:

2 (C₂H₅O)₂SiH₂ ⇌ (C₂H₅O)SiH₃ + (C₂H₅O)₃SiH

3 (C₂H₅O)₂SiH₂ ⇌ 2 (C₂H₅O)₃SiH + SiH₄

4 (C₂H₅O)₂SiH₂ ⇌ (C₂H₅O)₄Si + 3 SiH₄

The reaction is typically catalyzed by strong bases, such as alkali metal alkoxides or hydroxides.[1][2] The proposed mechanism involves the formation of a hypervalent silicon intermediate, where the catalyst coordinates to the silicon atom, facilitating the transfer of a hydride or an ethoxy group to another silane molecule.[3]

Quantitative Data

Table 1: Estimated Reaction Parameters for this compound Disproportionation (Based on Analogy with Triethoxysilane)

| Parameter | Estimated Value/Condition | Source/Justification |

| Catalyst | Sodium Ethoxide (NaOEt) | Effective catalyst for triethoxysilane disproportionation.[1] |

| Temperature | 25-80 °C | Reaction proceeds at room temperature and can be accelerated by heating.[1] |

| Reaction Time | Hours to days | Dependent on catalyst concentration and temperature. |

| Equilibrium | Favors formation of more stable Si-O bonds | General principle in silane chemistry. |

| Yield of Silane | Variable, depends on conditions | Can be shifted by removing volatile SiH₄ from the reaction mixture. |

It is important to note that these values are estimations and should be experimentally verified for the this compound system.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound, its subsequent disproportionation, and the analysis of the reaction products. These experiments involve air- and moisture-sensitive reagents and a pyrophoric product (silane), and therefore must be performed using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox) and with strict adherence to safety protocols.

Synthesis of this compound

This compound can be synthesized by the alcoholysis of dichlorosilane with ethanol.

Materials:

-

Dichlorosilane (SiH₂Cl₂)

-

Anhydrous Ethanol (C₂H₅OH)

-

Anhydrous inert solvent (e.g., hexane or toluene)

-

Nitrogen or Argon gas (high purity)

-

Schlenk flask and line apparatus

Procedure:

-

Assemble a dry, inert gas-purged Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a bubbler.

-

Dissolve dichlorosilane in the anhydrous solvent in the Schlenk flask under a positive pressure of inert gas.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of anhydrous ethanol from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The resulting this compound can be purified by fractional distillation under an inert atmosphere.

This compound Disproportionation

Materials:

-

This compound ((C₂H₅O)₂SiH₂)

-

Catalyst (e.g., sodium ethoxide solution in ethanol)

-

Anhydrous inert solvent (e.g., tetrahydrofuran or dioxane)

-

Schlenk flask and line apparatus

-

Gas-tight syringe

Procedure:

-

In a dry, inert gas-purged Schlenk flask, add this compound and the anhydrous solvent.

-

Using a gas-tight syringe, add a catalytic amount of the sodium ethoxide solution to the stirred reaction mixture.

-

The reaction can be monitored by observing the evolution of silane gas through the bubbler. Caution: Silane is pyrophoric and will ignite upon contact with air. The outlet of the bubbler should be directed to a fume hood exhaust.

-

Samples can be withdrawn periodically using a gas-tight syringe for analysis.

-

The reaction can be quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the basic catalyst.

Product Analysis

The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis:

-

Sample Preparation: Dilute a sample of the quenched reaction mixture in an anhydrous solvent.

-

Instrumentation: A GC-MS system equipped with a column suitable for separating volatile silanes (e.g., a non-polar capillary column).

-

Method: Develop a temperature program that allows for the separation of this compound, monoethoxysilane, triethoxysilane, tetraethoxysilane, and the solvent. The mass spectrometer will help in identifying the components based on their fragmentation patterns.

NMR Spectroscopy:

-

¹H NMR: Can be used to identify and quantify the different species by integrating the signals corresponding to the Si-H protons and the ethoxy groups.

-

²⁹Si NMR: Provides direct information about the silicon environment and can be used to distinguish between the different silane products.

Table 2: Suggested Analytical Techniques for Product Characterization

| Technique | Information Obtained |

| GC-MS | Separation and identification of volatile components (silanes, solvent). |

| ¹H NMR | Identification and quantification of species based on Si-H and -OCH₂CH₃ signals. |

| ²⁹Si NMR | Direct observation and quantification of different silicon environments. |

| FTIR | Monitoring the disappearance of Si-H stretching vibrations and the appearance of Si-O-Si bands. |

Safety Considerations

-

Pyrophoric Hazard: Silane gas (SiH₄) is highly pyrophoric and will ignite spontaneously in air. All reactions that produce silane must be conducted in a well-ventilated fume hood, and the effluent gas must be handled appropriately (e.g., by passing it through a scrubbing solution or directing it to a burn box).

-

Air and Moisture Sensitivity: this compound and other reactants are sensitive to air and moisture. All experiments must be conducted under an inert atmosphere using proper Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

-

Emergency Preparedness: Be prepared for potential fires. Have a Class D fire extinguisher (for combustible metals) and a dry powder extinguisher readily available. Do not use water to extinguish a silane fire.

Conclusion and Future Outlook

The disproportionation of this compound is a versatile reaction for the synthesis of various ethoxysilanes and silane. While the general principles of this reaction are understood by analogy to other alkoxysilanes, there is a clear need for further research to establish specific quantitative data, including reaction kinetics and thermodynamics. Future work employing in-situ monitoring techniques and computational modeling would be invaluable for developing a more complete understanding of this important reaction. This guide provides a solid foundation for researchers to safely explore and utilize the this compound disproportionation reaction in their work.

References

Theoretical Perspectives on the Reactivity of Diethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies concerning the reactivity of diethoxysilane (DES). It delves into the fundamental chemical transformations of DES, including hydrolysis, condensation, and thermal decomposition, underpinned by computational chemistry. The content is structured to be accessible to researchers, scientists, and professionals in drug development who utilize silane chemistry in their work.

Core Reactivity of this compound

This compound ((CH₃CH₂O)₂SiH₂) is a member of the alkoxysilane family, characterized by the presence of two ethoxy groups and two hydride groups attached to a central silicon atom. Its reactivity is primarily dictated by the susceptibility of the Si-O and Si-H bonds to various chemical transformations. Theoretical studies, predominantly employing quantum chemical calculations, have been instrumental in elucidating the mechanisms and energetics of these reactions.

The principal reactions of this compound, which are foundational to its application in materials science and as a coupling agent, are hydrolysis and condensation. Thermal decomposition represents another critical aspect of its chemistry, particularly in high-temperature applications.

Hydrolysis of this compound

The hydrolysis of this compound is the initial and often rate-determining step in the formation of siloxane networks. It involves the cleavage of the silicon-ethoxy (Si-OEt) bond by water to form a silanol (Si-OH) and ethanol. This reaction can be catalyzed by either acids or bases.[1]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of an ethoxy group, making it a better leaving group.[2] A water molecule then attacks the silicon center in a nucleophilic substitution reaction, typically proceeding through a pentacoordinate transition state.

Base-Catalyzed Hydrolysis:

In the presence of a base, a hydroxide ion directly attacks the silicon atom. This nucleophilic attack also leads to a pentacoordinate intermediate, which then expels an ethoxide ion to form the silanol. The base-catalyzed mechanism is generally considered to be an SN2-Si type reaction.[1]

Theoretical studies have provided insights into the reaction pathways and the influence of various factors on the hydrolysis rates. Quantum chemical calculations can map the potential energy surface, identifying the structures of intermediates and transition states.[2] The rate of hydrolysis is sensitive to parameters such as the solvent and the type of catalyst used.[2]

Condensation of this compound Products

Following hydrolysis, the resulting silanols are highly reactive and readily undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process is the basis for the polymerization of alkoxysilanes. Condensation can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule.

The kinetics of condensation are more complex than hydrolysis and involve multiple individual reaction rates.[1] Theoretical modeling, including reactive molecular dynamics, has been employed to study the initial stages of polycondensation, observing the dynamic formation of siloxane clusters and rings.[3]

Thermal Decomposition of this compound

At elevated temperatures, this compound undergoes thermal decomposition. Theoretical studies, often in conjunction with experimental techniques like flash pyrolysis, help in understanding the complex network of reactions involved.[4][5] Key decomposition pathways for similar ethoxysilanes like tetraethoxysilane (TEOS) have been identified through computational modeling. These include:

-

Four-center molecular elimination: This pathway leads to the formation of silanols and ethylene.[4]

-

C-C bond cleavage: This involves the scission of the C-C bond in the ethoxy group, leading to the formation of a methyl radical and a silyloxy radical.[4]

Quantum chemical calculations are used to determine the thermochemistry and kinetics of these elementary reaction steps.[6][7]

Quantitative Data from Theoretical Studies

Theoretical studies provide valuable quantitative data on the reactivity of alkoxysilanes. While specific data for this compound can be limited in the public literature, data for structurally similar compounds like tetraethoxysilane (TEOS) and methyltriethoxysilane (MTES) offer valuable insights.

| Parameter | Value | Compound | pH/Conditions | Source |

| Hydrolysis Rate Constant | 0 - 0.18 M⁻¹ min⁻¹ | TEOS | 2 - 4 | [1] |

| 0 - 0.23 M⁻¹ min⁻¹ | MTES | 2 - 4 | [1] | |

| Activation Energy (Hydrolysis) | 31.52 kJ mol⁻¹ | TEOS | 3.134 | [1] |

| 57.61 kJ mol⁻¹ | MTES | 3.134 | [1] | |

| 97.84 kJ mol⁻¹ | MTES | 3.83 | [1] |

This table summarizes representative quantitative data for ethoxysilanes from the literature. The reactivity of this compound is expected to be influenced by the presence of Si-H bonds, which are generally more reactive than Si-C bonds.

Experimental and Computational Protocols

Computational Methodologies:

Theoretical investigations of this compound reactivity heavily rely on quantum chemical methods. These computational tools allow for the detailed study of reaction mechanisms and the calculation of key energetic and kinetic parameters.

-

Density Functional Theory (DFT): DFT is a widely used method to investigate the electronic structure of molecules.[8][9] It provides a good balance between accuracy and computational cost for studying reaction pathways, transition states, and activation energies.[8][9]

-

Ab initio Methods: High-level ab initio methods, such as Coupled Cluster with perturbative triple excitations (CCSD(T)), are employed for more accurate energy calculations, often used as benchmarks.[10]

-

Transition State Theory (TST): TST is used in conjunction with quantum chemical calculations to determine reaction rate constants.[2][10] It provides a framework for understanding the energy landscape of a reaction, including the activation energy barrier.[2]

-

Reactive Molecular Dynamics (MD): Reactive MD simulations are used to model the polycondensation of alkoxysilanes, allowing for the observation of the dynamic formation of larger structures over time.[3]

Experimental Validation Techniques:

Experimental studies are crucial for validating the predictions of theoretical models. Common techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for studying the hydrolysis and condensation of silanes, allowing for the identification and quantification of different silicon species in solution.[11][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of Si-OR bonds and the appearance of Si-OH and Si-O-Si bonds during the reaction.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify the volatile products of hydrolysis and condensation, such as ethanol.[9]

-

Flash Pyrolysis Time-of-Flight Mass Spectrometry: This technique is used to study the gas-phase thermal decomposition of silanes by rapidly heating the sample and analyzing the resulting fragments.[5]

Visualizing Reaction Pathways

Acid-Catalyzed Hydrolysis of this compound

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis of this compound

Caption: Base-Catalyzed Hydrolysis Pathway.

Condensation Reactions

Caption: Condensation Reaction Pathways.

Experimental Workflow for Theoretical Reactivity Studies

Caption: Theoretical Reactivity Study Workflow.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 18165-68-9 | Benchchem [benchchem.com]

- 3. Reactive modeling of the initial stages of alkoxysilane polycondensation: effects of precursor molecule structure and solution composition [escholarship.org]

- 4. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

- 5. Thermal Decomposition of Molecules Relevant to Combustion and Chemical Vapor Deposition by Flash Pyrolysis Time-of-Flight Mass Spectrometry [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Quantum chemical calculation study on the thermal decomposition of electrolyte during lithium-ion battery thermal runaway [frontiersin.org]

- 8. Theoretical study on the interactions between cellulose and different methyltriethoxysilane hydrolysis products :: BioResources [bioresources.cnr.ncsu.edu]

- 9. Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Direct Silanization Protocol for Dialdehyde Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Diethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of diethoxysilane using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the expected spectral data, experimental protocols, and a logical workflow for the characterization of this important organosilicon compound.

Introduction to this compound Spectroscopy

This compound (H₂Si(OCH₂CH₃)₂) is a versatile chemical intermediate used in a variety of applications, including as a precursor for silicon dioxide films and in organic synthesis. Spectroscopic techniques are crucial for verifying its identity, purity, and for studying its reactivity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen, carbon, and silicon atomic environments within the molecule, while Fourier Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of its chemical bonds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound.[1] By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of the silicon, proton, and carbon atoms.

¹H NMR Spectral Data

Proton NMR (¹H NMR) provides information on the hydrogen atoms within the molecule, primarily in the ethoxy groups (-OCH₂CH₃) and the Si-H bonds.[1] The spectrum is characterized by a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) of the ethoxy groups, arising from spin-spin coupling. The Si-H protons typically appear as a singlet.

| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -CH₃ | ~1.2 | Triplet | ~7.0 |

| -OCH₂- | ~3.8 | Quartet | ~7.0 |

| Si-H₂ | ~4.3-4.6 | Singlet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) identifies the different carbon environments in the this compound molecule.

| Assignment | Chemical Shift (δ) (ppm) |

| -C H₃ | ~18 |

| -OC H₂- | ~58 |

Note: The exact chemical shifts can vary slightly depending on the solvent.

²⁹Si NMR Spectral Data

Silicon-29 NMR (²⁹Si NMR) is particularly valuable for studying silicon-containing compounds.[1] It provides direct information about the silicon atom and its immediate coordination environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number and type of groups attached to it.[1]

| Assignment | Chemical Shift (δ) (ppm) |

| Si H₂(OCH₂CH₃)₂ | ~ -50 to -60 |

Note: The chemical shift is referenced to tetramethylsilane (TMS) and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by this compound, which corresponds to the vibrational modes of its chemical bonds.[1] This technique is highly effective for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2975-2900 | C-H stretch (alkane) | Strong |

| 2150-2250 | Si-H stretch | Strong |

| 1450-1380 | C-H bend (alkane) | Medium |

| 1100-1000 | Si-O-C stretch | Strong |

| 950-850 | Si-O stretch | Strong |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (liquid, gas, or in solution).

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and FTIR spectra of this compound.

NMR Spectroscopy Experimental Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of liquid this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pasteur pipette with a glass wool plug

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Ensure the NMR tube is clean and dry to avoid extraneous signals.

-

In a small, clean, and dry vial, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent for ¹H NMR. For ¹³C and ²⁹Si NMR, a more concentrated sample (50-100 mg) may be required.

-

Add a small amount of TMS to the solvent to serve as an internal reference (0 ppm).

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Wipe the outside of the NMR tube before inserting it into the NMR probe.

-

Load the sample into the spectrometer.

-

-

Data Acquisition:

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Acquire the ²⁹Si NMR spectrum. This may require an even greater number of scans and specific acquisition parameters due to the low gyromagnetic ratio and long relaxation times of the ²⁹Si nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

-

FTIR Spectroscopy Experimental Protocol

Objective: To obtain a high-quality FTIR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Clean, lint-free wipes

-

Suitable solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft, lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will subtract the absorbance from the air (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Compare the obtained spectrum with reference spectra to confirm the identity of the this compound.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal with a suitable solvent and a soft wipe to remove all traces of the sample.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a this compound sample, from initial preparation to final structural confirmation.

References

Physical properties of Diethoxysilane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of diethoxysilane, specifically its boiling point and density. The information is presented to be a valuable resource for researchers and professionals working with this compound.

Physical Properties of this compound

This compound is a chemical compound with the formula SiH₂(OC₂H₅)₂. Accurate knowledge of its physical properties is crucial for its application in various scientific and industrial processes.

Quantitative Data Summary

| Physical Property | Value | Notes |

| Boiling Point | 90-92 °C | At standard atmospheric pressure. |

| Density | Data not available | - |

| Density of Methylthis compound | 0.838 g/mL | At 20 °C. Provided for reference. |

| Density of Dimethylthis compound | 0.8395 g/mL | Provided for reference. |

Experimental Protocols

The determination of the physical properties of a liquid compound like this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring boiling point and density.

Boiling Point Determination

The boiling point of a liquid can be experimentally determined using several methods. The Thiele tube method is a common and efficient technique for small sample volumes.

Thiele Tube Method:

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully immersed.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid can be accurately determined using a pycnometer, also known as a specific gravity bottle.

Pycnometer Method:

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is then carefully filled with this compound, ensuring no air bubbles are trapped. The stopper, which has a fine capillary, is inserted, allowing any excess liquid to be expelled.

-

Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium. This is a critical step as density is temperature-dependent.

-

Final Weighing: The outside of the pycnometer is carefully dried, and it is weighed again on the analytical balance.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

Diethoxysilane: An In-depth Technical Guide to its Application as a Precursor for Silicon-Based Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethoxysilane (DES), a versatile organosilicon precursor for the deposition of high-quality silicon-based thin films. This document details the chemical properties of DES, its applications in the fabrication of silicon dioxide and silicon nitride layers, and provides detailed experimental protocols and quantitative data to support research and development efforts. The information is tailored for professionals in materials science, semiconductor manufacturing, and drug development who utilize silicon-based materials for applications ranging from microelectronics to biocompatible coatings.

Introduction to this compound (DES)

This compound ((C₂H₅O)₂SiH₂) is a liquid organosilane precursor valued for its lower hazard potential compared to silane (SiH₄) gas and its ability to produce high-quality silicon-based films at relatively low temperatures. Its chemical structure, featuring two ethoxy groups and two silicon-hydrogen bonds, provides a unique combination of reactivity and stability, making it a suitable candidate for various chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the safe handling and effective use of DES in deposition systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₁₂O₂Si |

| Molecular Weight | 120.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 76 °C |

| Density | 0.864 g/cm³ at 25 °C |

| Vapor Pressure | 104 mmHg at 20 °C |

| Flash Point | -1 °C |

| CAS Number | 2224-33-1 |

Deposition of Silicon-Based Materials Using DES

This compound is a versatile precursor for depositing both silicon dioxide (SiO₂) and, to a lesser extent, silicon nitride (SiNₓ) films. The choice of co-reactant gas and deposition conditions significantly influences the properties of the resulting film.

Silicon Dioxide (SiO₂) Deposition

DES is commonly used with an oxidizing agent such as nitrous oxide (N₂O) or oxygen (O₂) in a PECVD process to deposit silicon dioxide films. These films are integral to the semiconductor industry, serving as insulators, dielectric layers, and passivation coatings. The deposition rate and film properties are highly dependent on process parameters.

Table 2: Quantitative Data for SiO₂ Deposition using this compound in PECVD

| Parameter | Condition | Deposition Rate (nm/min) | Refractive Index | Reference |

| Substrate Temperature | 100 °C | ~55 | - | [1] |

| 200 °C | ~40 | - | [1] | |

| 300 °C | ~30 | 1.46 | [1] | |

| N₂O/DES Flow Ratio | 16 | - | ~1.46 | [1] |

| Pressure | 300 mTorr | (Saturated) | - | [1] |

Note: The growth rate was found to be inversely proportional to the temperature in the examined range of 100-300°C.[1]

Silicon Nitride (SiNₓ) Deposition

While less common than for SiO₂, DES can be used for the deposition of silicon nitride films, typically in a PECVD process with ammonia (NH₃) or nitrogen (N₂) as the nitrogen source. For comparison, data for conventional LPCVD and PECVD processes for silicon nitride using other common precursors are presented below, as detailed quantitative data for DES-based SiNₓ is not widely available in the literature. This highlights an area for potential research and development.

Table 3: Comparative Quantitative Data for LPCVD Silicon Nitride Deposition (Dichlorosilane + Ammonia)

| Parameter | Condition | Deposition Rate (nm/min) | Refractive Index | Residual Stress (MPa) |

| Stoichiometric Nitride | 800-830 °C, 3:1 NH₃:DCS ratio | 3 - 4.5 | 1.98 - 2.0 | 1000 - 1250 (Tensile) |

| Low-Stress Nitride | 800-840 °C | 3 - 4.5 | 2.0 - 2.3 | 50 - 300 (Tensile) |

Table 4: Comparative Quantitative Data for PECVD Silicon Nitride Deposition (Silane + Ammonia)

| Parameter | Condition | Deposition Rate (nm/min) | Refractive Index |

| SiH₄/NH₃ Ratio | Varied | Varies | 1.8 - 2.7 |

| Substrate Temperature | 350-450 °C | Varies | Tunable |

| RF Power | Varied | Non-linear influence | Varies |

Note: The refractive index of PECVD silicon nitride films is strongly influenced by the SiH₄/NH₃ ratio, with a lower ratio generally leading to a lower refractive index.[2][3]

Experimental Protocols

Detailed Methodology for PECVD of Silicon Dioxide from this compound

This protocol outlines a typical procedure for the deposition of a silicon dioxide thin film on a silicon wafer using a parallel-plate PECVD reactor.

1. Substrate Preparation:

- Start with a clean silicon wafer (e.g., p-type, <100> orientation).

- Perform a standard RCA clean or a piranha clean followed by a deionized (DI) water rinse and nitrogen gas drying.

- Load the wafer into the PECVD chamber.

2. Chamber Preparation and Pump-Down:

- Ensure the chamber is clean. If necessary, run a cleaning plasma (e.g., with CF₄ and O₂) to remove residues from previous depositions.

- Pump the chamber down to a base pressure of <10 mTorr.

3. Deposition Process:

- Heat the substrate to the desired deposition temperature (e.g., 300 °C).

- Introduce the process gases:

- This compound (DES) precursor vapor. The flow rate is controlled by a mass flow controller, and the DES source may be heated to ensure a stable vapor pressure. A typical flow rate might be in the range of 10-50 sccm.

- Nitrous oxide (N₂O) as the oxidant. A typical flow rate might be in the range of 200-800 sccm.

- Set the process pressure to the desired value (e.g., 300 mTorr).

- Apply RF power (e.g., 13.56 MHz) to ignite the plasma. The power level can be varied (e.g., 20-100 W) to influence film properties.

- Maintain these conditions for the desired deposition time to achieve the target film thickness.

4. Post-Deposition:

- Turn off the RF power and gas flows.

- Allow the substrate to cool down under vacuum or in an inert gas ambient.

- Vent the chamber and unload the wafer.

5. Characterization:

- Characterize the deposited film for thickness, refractive index, chemical composition, and other properties as required.

Signaling Pathways and Experimental Workflows

Plausible Reaction Pathway for PECVD of SiO₂ from this compound

The following diagram illustrates a plausible reaction pathway for the formation of silicon dioxide from this compound in a plasma environment. The process involves the fragmentation of the DES precursor and the oxidant in the plasma, followed by surface reactions on the substrate.

Caption: Plausible reaction pathway for PECVD of SiO₂ from DES.

Experimental Workflow for Thin Film Characterization

A typical workflow for the characterization of deposited silicon-based thin films is presented below. The sequence of techniques allows for a comprehensive evaluation of the film's properties.

Caption: Typical workflow for thin film characterization.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is moisture-sensitive and can react with water to release flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) before handling and use in a well-ventilated area, preferably within a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable precursor for the deposition of silicon-based materials, particularly silicon dioxide, offering a safer alternative to gaseous silanes. The properties of the deposited films can be tailored by controlling the deposition parameters in a PECVD process. This guide provides a foundational understanding, quantitative data, and experimental methodologies to aid researchers and professionals in leveraging DES for their specific applications. Further research into the use of DES for silicon nitride deposition could open up new possibilities for this versatile precursor.

References

Methodological & Application

Application Notes and Protocols for Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Dioxide using Diethoxysilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of silicon dioxide (SiO₂) thin films using Low-Pressure Chemical Vapor Deposition (LPCVD) with diethoxysilane (DEOS) as the silicon precursor. This process is particularly valuable for applications requiring high-quality, conformal dielectric layers at relatively low temperatures.

Introduction to LPCVD with this compound (DEOS)

Low-Pressure Chemical Vapor Deposition (LPCVD) is a process used to deposit high-purity, uniform thin films on a substrate.[1] When using this compound (SiH₂(OC₂H₅)₂) as a precursor for silicon dioxide deposition, it offers several advantages over traditional silane (SiH₄) or tetraethoxysilane (TEOS) based processes. Notably, DEOS allows for deposition at lower temperatures, which is crucial for processes with limited thermal budgets, such as in the fabrication of microelectronics and certain medical devices.[2] The reaction of DEOS with an oxidizing agent, typically oxygen (O₂), results in the formation of a solid SiO₂ film on the heated substrate surface.

The primary applications for SiO₂ films deposited via DEOS LPCVD include:

-

Intermetal Dielectric Layers: Insulating layers between metal interconnects in integrated circuits.

-

Passivation Coatings: Protective layers to prevent contamination and damage to electronic components.

-

Gate Dielectrics: Insulating layers in metal-oxide-semiconductor (MOS) transistors, although less common for advanced nodes.

-

Biocompatible Coatings: For medical implants and biosensors where a stable, insulating, and biocompatible surface is required.

Process Chemistry and Reaction Pathway

The overall chemical reaction for the deposition of silicon dioxide from this compound and oxygen can be simplified as follows:

SiH₂(OC₂H₅)₂ + O₂ → SiO₂ + Byproducts

The reaction proceeds through a series of surface adsorption, diffusion, and reaction steps.[2] The exact reaction mechanism is complex, but it is understood that the DEOS and oxygen molecules adsorb on the substrate surface where they react to form silicon dioxide. The byproducts, which are volatile, then desorb from the surface and are pumped out of the reaction chamber.

References

Application Notes & Protocols: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Dioxide Films Using Alkoxysilane Precursors

A Note on Precursor Selection: While the request specified Diethoxysilane (DEOS, SiH₂(OC₂H₅)₂), a comprehensive review of available research indicates a scarcity of detailed experimental data for this specific precursor. The vast majority of literature on PECVD for silicon dioxide deposition focuses on Tetraethoxysilane (TEOS, Si(OC₂H₅)₄). TEOS is a widely-used, liquid organosilicon precursor valued for its safety and the high quality of the resulting films.[1][2] Given the chemical similarities as an ethoxysilane precursor and the wealth of available data, this document will use TEOS as the primary example to provide detailed, practical protocols and application data. The principles and procedures outlined here serve as a robust starting point for developing a process with less common precursors like DEOS.

Introduction to PECVD of Silicon Dioxide

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a pivotal technique for depositing thin films at temperatures significantly lower than those required for conventional Chemical Vapor Deposition (CVD).[3] This is achieved by using energy from a plasma to activate the precursor gases, rather than relying solely on thermal energy.[3][4] For applications involving temperature-sensitive substrates, such as in biomedical devices or flexible electronics, PECVD is an indispensable tool.[5]